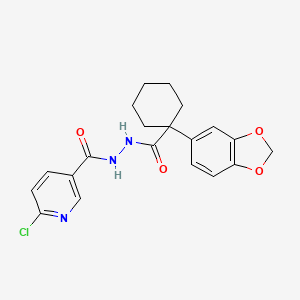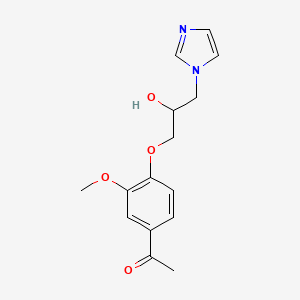
1-Cyclopentylcyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentylcyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a cyclopentyl group and a hydroxyl group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms. The presence of the hydroxyl group classifies it as an alcohol, making it a versatile compound in organic synthesis and various applications.
Applications De Recherche Scientifique
1-Cyclopentylcyclopropan-1-ol has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 1-Cyclopentylcyclopropan-1-ol are currently unknown. This compound is a derivative of cyclopropane , which is known to impose conformational rigidity on the molecules of physiologically active compounds . .
Mode of Action
The mode of action of this compound is not well-studied. As a derivative of cyclopropane, it may share some of the characteristics of other cyclopropane-containing compounds. For instance, cyclopropane derivatives have been shown to have antioxidant properties . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopentylcyclopropan-1-ol can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of cyclopentylmagnesium bromide with cyclopropanone, followed by hydrolysis to yield this compound.
Cyclopropanation: Another method involves the cyclopropanation of cyclopentene using a carbene precursor such as diazomethane in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of inert atmospheres to prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopentylcyclopropan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Cyclopentylcyclopropanone, cyclopentylcyclopropanoic acid
Reduction: Cyclopentylcyclopropane
Substitution: Cyclopentylcyclopropyl chloride, cyclopentylcyclopropyl bromide
Comparaison Avec Des Composés Similaires
Cyclopentanol: Similar in structure but lacks the cyclopropane ring, making it less strained and reactive.
Cyclopropanol: Contains a cyclopropane ring but lacks the cyclopentyl group, resulting in different chemical properties.
Cyclopentylmethanol: Similar in having a cyclopentyl group but with a methanol moiety instead of a cyclopropane ring.
Uniqueness: 1-Cyclopentylcyclopropan-1-ol is unique due to the combination of the cyclopentyl and cyclopropane rings, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for creating complex molecular architectures .
Propriétés
IUPAC Name |
1-cyclopentylcyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8(5-6-8)7-3-1-2-4-7/h7,9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHFVVHORICQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248312-70-0 |
Source


|
| Record name | 1-cyclopentylcyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamido)benzoate](/img/structure/B2381869.png)

![2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2381873.png)


![2-phenyl-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2381877.png)
![2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2381880.png)
![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)
![3-(Furan-2-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2381883.png)
![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)
![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2381886.png)


